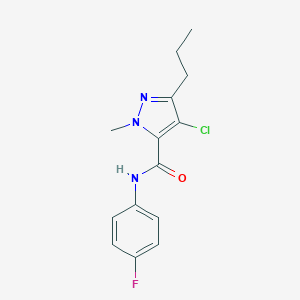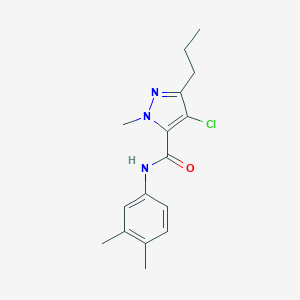![molecular formula C14H10N4OS2 B287703 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287703.png)
3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the thiadiazole family, which is known for its diverse biological activities and has been extensively studied in recent years.
Wirkmechanismus
The mechanism of action of 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been found to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. In vitro studies have indicated that the compound is highly selective towards cancer cells, with minimal toxicity towards normal cells. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its high selectivity towards cancer cells, making it a potential candidate for cancer treatment. Additionally, the compound has been found to have minimal toxicity towards normal cells, making it a safer alternative to conventional chemotherapy. However, one of the major limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to investigate the compound's potential as an anti-inflammatory and analgesic agent, as studies have indicated its effectiveness in these areas. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for cancer treatment. Finally, efforts should be made to improve the compound's solubility in water, which would make it easier to administer in vivo.
Synthesemethoden
The synthesis of 3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form 2-ethoxycarbonylthiophene-3-ylamine. This intermediate compound is then reacted with phenoxymethyl bromide and sodium hydride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C14H10N4OS2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3-(phenoxymethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N4OS2/c1-2-5-10(6-3-1)19-9-12-15-16-14-18(12)17-13(21-14)11-7-4-8-20-11/h1-8H,9H2 |
InChI-Schlüssel |
RYGAQRGPWLULQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)





![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)